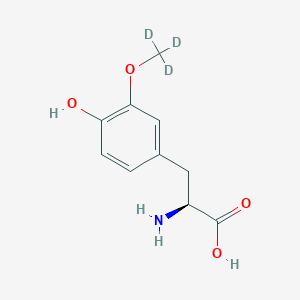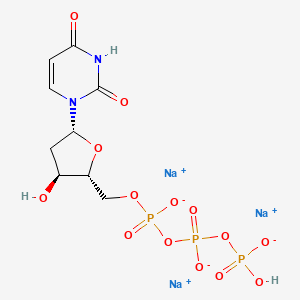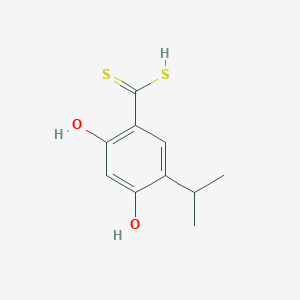
3-O-Methyldopa-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methyldopa-d3 is a deuterated form of 3-O-Methyldopa, a major metabolite of L-DOPA, which is widely used in the treatment of Parkinson’s disease. This compound is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, with S-adenosyl methionine as a cofactor . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyldopa-d3 involves the methylation of L-DOPA-d3. The reaction typically uses catechol-O-methyltransferase as the enzyme and S-adenosyl methionine as the methyl donor . The reaction conditions include maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified using chromatography techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
3-O-Methyldopa-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts like iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and strong acids or bases are typically employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and substituted phenylalanines from substitution reactions .
科学的研究の応用
3-O-Methyldopa-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways.
Biology: Helps in tracing the metabolic fate of L-DOPA in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of L-DOPA in patients with Parkinson’s disease.
Industry: Employed in the development of new drugs and therapeutic agents targeting the dopaminergic system .
作用機序
3-O-Methyldopa-d3 exerts its effects primarily through its role as a metabolite of L-DOPA. It competes with L-DOPA for transport across the blood-brain barrier and can inhibit the uptake of tyrosine, affecting dopamine synthesis . The compound also interacts with various enzymes and transporters involved in dopamine metabolism, such as catechol-O-methyltransferase and the dopamine transporter .
類似化合物との比較
Similar Compounds
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
3-Methoxytyrosine: Another metabolite of L-DOPA with similar properties.
Dopamine: The active metabolite of L-DOPA, crucial for its therapeutic effects.
Uniqueness
3-O-Methyldopa-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
特性
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-LNEZGBMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)


![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)







![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
